molecular formula C15H13N3O3S B2729912 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 887885-04-3

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2729912
CAS No.: 887885-04-3
M. Wt: 315.35
InChI Key: DOOFFWHYKYMUMH-UHFFFAOYSA-N
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Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenylthio-propanamide moiety at position 2.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13(8-10-22-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-9-20-12/h1-7,9H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFFWHYKYMUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Phenylthio Group: This step involves the substitution of a halogenated intermediate with a thiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several 1,3,4-oxadiazole and thiadiazole derivatives. Key differences arise from substituents on the oxadiazole ring and the nature of the appended aromatic/heteroaromatic groups.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Oxadiazole Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide Furan-2-yl C15H13N3O3S 315.35 Not reported -
8d: 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide 4-Methylphenyl C15H14N4O2S2 354.43 135–136
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl + benzamide C25H27N5O5S2 565.63 Not reported
31: N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole + 4-fluorophenyl C16H14FN3O2S 331.36 Not reported
7k: 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide Chlorophenyl-sulfonyl piperidinyl C24H27ClN4O4S2 535.07 66–68

Key Observations:

  • Furan vs.
  • Melting Points: Compounds with polar substituents (e.g., 8d, 8g, and 8h in ) exhibit higher melting points (117–159°C) compared to nonpolar analogs, indicating stronger intermolecular interactions .
Table 2: Reported Bioactivities of Structural Analogs
Compound Name Bioactivity Mechanism/Receptor Targeted Reference
LMM11 Antifungal activity against Candida albicans Thioredoxin reductase inhibition
31 KPNB1 inhibition; anticancer activity Nuclear transport interference
8a (N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide) LOX (lipoxygenase) inhibition Anti-inflammatory pathway modulation
7a-q series (e.g., 7k, 7l) Hemolytic activity (toxicity evaluation) Membrane disruption

Key Observations:

  • Antifungal Potential: LMM11's furan-oxadiazole core is critical for inhibiting C. albicans thioredoxin reductase, a target absent in non-furan analogs like 8d .
  • Anticancer Activity : Compound 31’s furan-thiazole hybrid structure demonstrates the importance of heteroaromatic diversity in targeting KPNB1, a nuclear transport protein .
  • Toxicity Profile : Sulfonamide-containing derivatives (e.g., 7k) exhibit hemolytic activity, suggesting that the phenylthio group in the target compound may reduce cytotoxicity compared to sulfonamides .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 288.33 g/mol. The structure can be represented as follows:

N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 phenylthio propanamide\text{N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 phenylthio propanamide}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates or amidines to form oxadiazole rings. Subsequent reactions with thiophenol derivatives yield the final product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)12.5Apoptosis Induction
Compound BA549 (Lung Cancer)15.0Cell Cycle Arrest
This compoundHeLa (Cervical Cancer)10.0Apoptosis Induction

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the phenylthio group enhances the lipophilicity and membrane permeability of these compounds.

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli25
Compound DS. aureus30
This compoundPseudomonas aeruginosa20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Furan Ring : Contributes to the electron-rich environment that facilitates interaction with biological targets.
  • Oxadiazole Moiety : Known for its ability to stabilize reactive intermediates and enhance biological activity.
  • Phenylthio Group : Increases lipophilicity and may improve binding affinity to cellular targets.

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives for anticancer activity, this compound was found to significantly inhibit the growth of HeLa cells at an IC50 value of 10 µM. The study indicated that this compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against Pseudomonas aeruginosa demonstrated an MIC value of 20 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant bacterial strains.

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